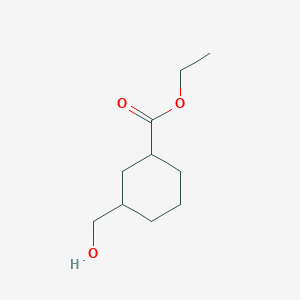

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate

Overview

Description

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate is a chemical compound with the CAS Number: 190321-53-0 . It has a molecular weight of 186.25 . The compound is typically stored at room temperature and is in liquid form .

Molecular Structure Analysis

The molecular formula of Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate is C10H18O3 . The InChI code for this compound is 1S/C10H18O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h8-9,11H,2-7H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate has a predicted boiling point of 268.5±13.0 °C and a predicted density of 1.039±0.06 g/cm3 . The pKa of the compound is predicted to be 15.05±0.10 .Scientific Research Applications

Chemical Synthesis

“Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate” is used in chemical synthesis . It is a liquid compound with a molecular weight of 186.25 .

Anticancer Activities

This compound has been used in the design of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives to identify compounds exhibiting anticancer activity . The inhibitory effects of these compounds on cancer cell growth were measured using a long-term survival clonogenic assay .

Enzyme Inhibition

Compounds containing a cyclohexenone moiety, like “Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate”, have been found to inhibit the enzyme acetylcholinesterase . This inhibition was measured for all 21 cyclohexenone derivatives in an in vitro acetylcholinesterase assay .

Apoptosis Induction

The derivative of “Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate” that exhibited the best cancer cell growth inhibition was examined for its effect on the induction of apoptosis . This was demonstrated by the activation of caspases and apoptosis regulatory proteins .

Molecular Docking

The binding mode between the cyclohexenone derivatives and acetylcholinesterase was elucidated at the molecular level using in silico docking . This helped in understanding the interaction between the compound and the enzyme.

Druggability Evaluation

The druggability of the cyclohexenone derivatives was evaluated based on ligand efficiency . This evaluation helps in understanding the potential of these compounds as drugs.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNBYSMSDGTAKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(hydroxymethyl)cyclohexane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-ylmethanamine hydrochloride](/img/structure/B1433022.png)

![5-Methyl-4-[(methylsulfanyl)methyl]thiophene-2-carboxylic acid](/img/structure/B1433023.png)

![1-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1433027.png)

![2-chloro-1-[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1433028.png)

![Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride](/img/structure/B1433031.png)

![[5-(Trifluoromethyl)-1,3-benzoxazol-2-yl]methanol](/img/structure/B1433032.png)